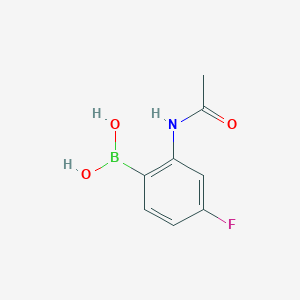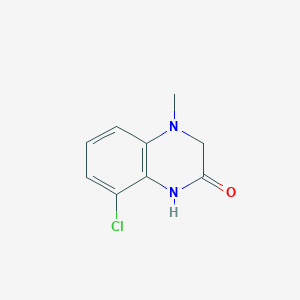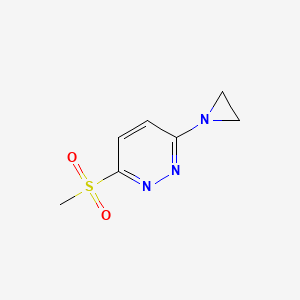
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione typically involves the hydroxylation of 5,8-dimethylnaphthalene-1,4-dione. One common method is the use of L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for cost-effectiveness and efficiency. The use of nano copper(II) oxide as a catalyst under mild, ambient, and solvent-free conditions has also been reported .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have significant biological and industrial applications.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.
Mécanisme D'action
The biological activity of 2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione is primarily attributed to its ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells. The compound interacts with molecular targets such as topoisomerase II, leading to the inhibition of DNA replication and cell proliferation . Additionally, its quinone structure allows it to participate in redox cycling, further contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Noted for its anticancer and anti-inflammatory properties.
Uniqueness
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione stands out due to the presence of two methyl groups, which enhance its lipophilicity and potentially its biological activity. This structural modification can lead to differences in its interaction with biological targets and its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C12H10O3 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
4-hydroxy-5,8-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O3/c1-6-3-4-7(2)11-10(6)8(13)5-9(14)12(11)15/h3-5,13H,1-2H3 |
Clé InChI |
IIUNVJKEBJHHBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=O)C(=O)C2=C(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B11900391.png)







![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)




